4-Methyl-3,5-dinitrobenzyl alcohol
Overview
Description
It is characterized by the presence of a benzyl alcohol group substituted with methyl and nitro groups at the 4 and 3,5 positions, respectively . This compound is notable for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3,5-dinitrobenzyl alcohol typically involves nitration of toluene derivatives followed by reduction and subsequent functional group transformations. One common method includes the nitration of 4-methylbenzyl alcohol to introduce nitro groups at the 3 and 5 positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to achieve high purity levels. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-3,5-dinitrobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The benzyl alcohol can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like p-toluenesulfonyl chloride (TsCl) in the presence of a base can be used to form tosylates.
Major Products:
Oxidation: 4-Methyl-3,5-dinitrobenzaldehyde or 4-Methyl-3,5-dinitrobenzoic acid.
Reduction: 4-Methyl-3,5-diaminobenzyl alcohol.
Substitution: 4-Methyl-3,5-dinitrobenzyl tosylate.
Scientific Research Applications
4-Methyl-3,5-dinitrobenzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Methyl-3,5-dinitrobenzyl alcohol involves its reactivity due to the presence of nitro groups and the benzyl alcohol moiety. The nitro groups are electron-withdrawing, which influences the compound’s reactivity in electrophilic and nucleophilic reactions. The benzyl alcohol group can participate in various transformations, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
3,5-Dinitrobenzyl alcohol: Similar structure but lacks the methyl group at the 4 position.
4-Methyl-2,6-dinitrobenzyl alcohol: Similar but with nitro groups at different positions.
4-Methyl-3,5-dinitrobenzoic acid: Oxidized form of the alcohol.
Uniqueness: 4-Methyl-3,5-dinitrobenzyl alcohol is unique due to the specific positioning of the methyl and nitro groups, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in targeted synthetic applications and research studies .
Properties
IUPAC Name |
(4-methyl-3,5-dinitrophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-3,11H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFABPPYLLXJWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])CO)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401743 | |
Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171809-20-4 | |
Record name | 4-Methyl-3,5-dinitrobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171809-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-3,5-dinitrobenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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